molecular formula C12H11N3O2 B1616563 4,6-Dimethyl-2-(4-nitrophenyl)pyrimidine CAS No. 91397-16-9

4,6-Dimethyl-2-(4-nitrophenyl)pyrimidine

Cat. No. B1616563
Key on ui cas rn: 91397-16-9
M. Wt: 229.23 g/mol
InChI Key: GKFARQCLIWWRFH-UHFFFAOYSA-N
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Patent
US04888047

Procedure details

A solution of 25.0 grams (g) 4,6-dimethyl-2-mercaptopyrimidine, 25.1 g 4-fluoronitrobenzene and 24.6 g potassium carbonate in 750 milliliters (ml) acetonitrile was refluxed for 16 hours. The solution was then filtered hot through a pad of dicalite. The dicalite was washed with 300 ml hot acetonitrile. The solvent was evaporated from the combined filtrates giving a waxy yellow solid. This solid was triturated with hexanes giving 42.5 g yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4](S)[N:3]=1.F[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)S
Name
Quantity
25.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
24.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered hot through a pad of dicalite
WASH
Type
WASH
Details
The dicalite was washed with 300 ml hot acetonitrile
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the combined filtrates
CUSTOM
Type
CUSTOM
Details
giving a waxy yellow solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with hexanes giving 42.5 g yellow solid

Outcomes

Product
Name
Type
Smiles
CC1=NC(=NC(=C1)C)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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